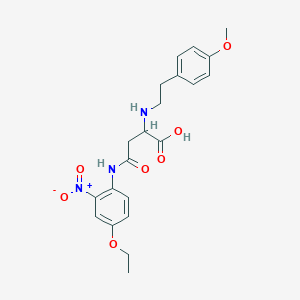

![molecular formula C38H26N2O6 B2964449 2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone CAS No. 361366-65-6](/img/structure/B2964449.png)

2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

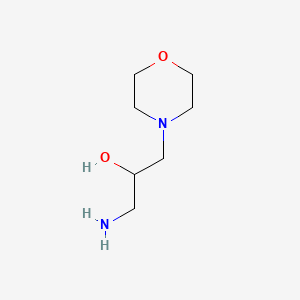

The compound “2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone” is a complex organic molecule. It is related to the family of pyromellitic diimide derivatives . These compounds have been spotlighted due to their use in energy-storage materials . They also show potential applications in photovoltaic devices and organic semiconductors .

Synthesis Analysis

The molecule was prepared by thionation of N,N′-dibenzylpyromellitic diimide with Lawesson’s reagent . This process resulted in a molecule with an S-shaped conformation similar to other compounds of this type .Molecular Structure Analysis

The molecular structure of the title compound consists of a central pyromellitic diimide substituted with an S atom and terminal benzyl groups . The phenyl groups are tilted by 72.69 (8)° with respect to the plane of the central arene ring .Chemical Reactions Analysis

The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . These results demonstrate the potential of the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen for the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones .科学的研究の応用

Polymer Chemistry Applications

One of the notable applications of derivatives similar to 2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone is in the field of polymer chemistry. A related pyromellitic diimide building block was used to synthesize conjugated polymers for ambipolar field-effect transistors. These polymers exhibit good solubility in organic solvents and thermal stability, making them suitable for device applications (Shao, Chang, Dai, & Chi, 2014).

Catalytic Activity in Polymerization

Another research application involves the synthesis of aluminum complexes of triaza framework ligands, which includes derivatives of a similar chemical structure. These complexes have been explored for their catalytic activity in the ring-opening polymerization of ε-caprolactone (Bakthavachalam & Reddy, 2013).

Applications in Supramolecular Chemistry

In the field of supramolecular chemistry, derivatives of the compound have been used in the synthesis of Cu(II) complexes. These complexes exhibit interesting structural features such as cage-opening supramolecular isomerism, making them relevant for study in this area (Yu et al., 2017).

Applications in Organic Synthesis

Further, this compound and its derivatives find applications in organic synthesis. For example, the synthesis of bisindolines from reactions with vicinal diones demonstrates the versatility of similar structures in synthesizing complex organic compounds (Kovach, Brennessel, & Jones, 2014).

将来の方向性

特性

IUPAC Name |

4,10-bis(3-benzoylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H26N2O6/c41-33(21-9-3-1-4-10-21)23-13-7-15-25(19-23)39-35(43)29-27-17-18-28(30(29)36(39)44)32-31(27)37(45)40(38(32)46)26-16-8-14-24(20-26)34(42)22-11-5-2-6-12-22/h1-20,27-32H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQQGNXZUDBWGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C(=O)N(C6=O)C7=CC=CC(=C7)C(=O)C8=CC=CC=C8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

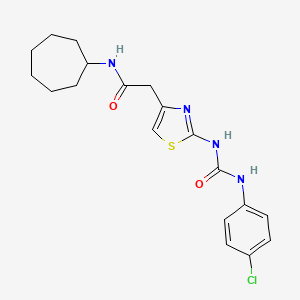

![Ethyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2964366.png)

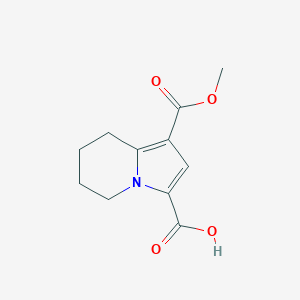

![4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide](/img/structure/B2964369.png)

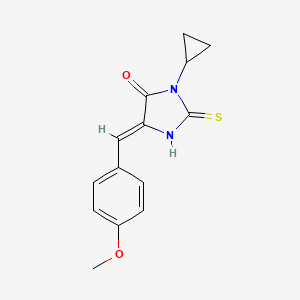

![Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964376.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide](/img/structure/B2964381.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-](/img/structure/B2964387.png)

![3-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2964389.png)